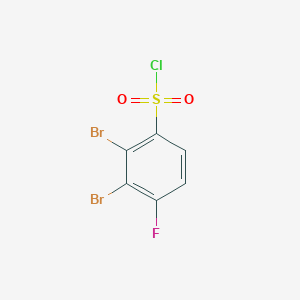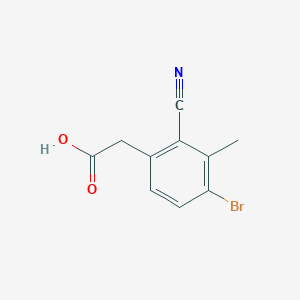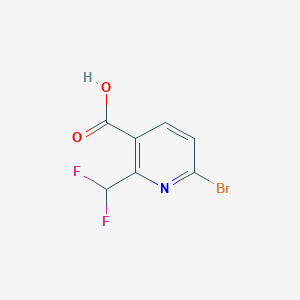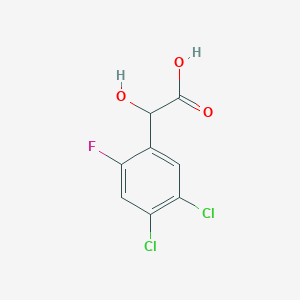
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene
Übersicht
Beschreibung
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is an organofluorine compound that is used in a variety of scientific applications. It is a highly reactive compound that is used to synthesize a variety of compounds with different functional groups. The compound has been studied extensively in recent years due to its unique properties. It is a versatile reagent that can be used in a variety of laboratory experiments, as well as in industrial applications.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is a versatile reagent that has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds with different functional groups, including aldehydes, ketones, and nitro compounds. It has also been used to synthesize a variety of pharmaceuticals and agrochemicals. Additionally, it has been used as a catalyst in organic synthesis reactions, and as a reagent in the synthesis of polymers.
Wirkmechanismus
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is an organofluorine compound that is highly reactive. Its mechanism of action is based on its ability to form covalent bonds with other molecules. The compound is able to form covalent bonds with a variety of organic compounds, including aldehydes, ketones, and nitro compounds. When the compound reacts with these compounds, it is able to form a variety of products, including aldehydes, ketones, and nitro compounds.
Biochemical and Physiological Effects
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene has been studied extensively in recent years due to its unique properties. The compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Additionally, the compound has been found to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the metabolism of phosphodiesters.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene has a number of advantages and limitations for laboratory experiments. One of the major advantages of the compound is its high reactivity. This allows it to be used as a versatile reagent in a variety of laboratory experiments. Additionally, the compound is relatively inexpensive and easy to obtain. It is also highly soluble in organic solvents, making it easy to use in laboratory experiments. However, the compound is also highly toxic and should be handled with care. Additionally, the compound is highly reactive and can easily react with other compounds, which can lead to unwanted side reactions.
Zukünftige Richtungen
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is a versatile reagent that has a variety of potential applications. There are a number of potential future directions for the compound, including its use as a catalyst in organic synthesis reactions, as a reagent in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals and agrochemicals. Additionally, the compound has potential applications in the development of new drugs and in the development of new materials. Additionally, the compound may have potential applications in the development of new catalysts and in the
Eigenschaften
IUPAC Name |
1,3-dichloro-4-(difluoromethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)5(9)6(3)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZECEPAREZXBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















